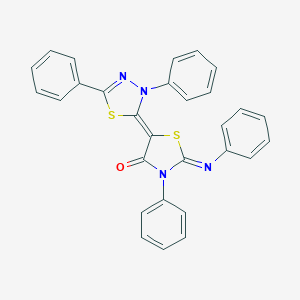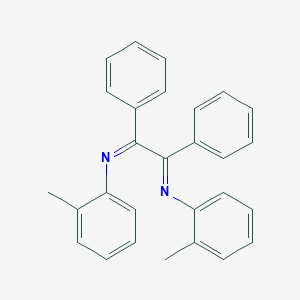
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTT has been studied extensively for its ability to inhibit the growth of cancer cells and its anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve insulin sensitivity and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to investigate the safety and efficacy of 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in preclinical and clinical trials. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Synthesemethoden
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminothiazole, benzaldehyde, and phenyl isothiocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. 5-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation.
Eigenschaften
Molekularformel |
C29H20N4OS2 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
(5E)-5-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H20N4OS2/c34-27-25(35-29(30-22-15-7-2-8-16-22)32(27)23-17-9-3-10-18-23)28-33(24-19-11-4-12-20-24)31-26(36-28)21-13-5-1-6-14-21/h1-20H/b28-25+,30-29? |
InChI-Schlüssel |
NGRTYITZDSHXIQ-ZQJPHITKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/S2)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)
![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)